molecular formula C10H15NO3 B14274725 Ethyl 2-cyano-3-methoxy-2-methylpent-4-enoate CAS No. 183866-54-8

Ethyl 2-cyano-3-methoxy-2-methylpent-4-enoate

Cat. No.: B14274725
CAS No.: 183866-54-8
M. Wt: 197.23 g/mol
InChI Key: UPMRVBYEJJZFCW-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-methoxy-2-methylpent-4-enoate is an organic compound with a molecular formula of C10H15NO3. This compound is characterized by the presence of a cyano group, a methoxy group, and an ester functional group. It is a versatile intermediate used in various chemical syntheses and has applications in different fields such as pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-methoxy-2-methylpent-4-enoate can be synthesized through several methods. One common route involves the reaction of ethyl acetoacetate with methoxyacetonitrile in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-methoxy-2-methylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-3-methoxy-2-methylpent-4-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-methoxy-2-methylpent-4-enoate depends on its specific application. In chemical reactions, the cyano group can act as an electrophile, while the methoxy and ester groups can participate in nucleophilic substitution reactions. The molecular targets and pathways involved vary based on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-4-pentenoate: Similar in structure but lacks the cyano and methoxy groups.

    Methyl 2-cyano-3-methoxy-2-methylpent-4-enoate: Similar but has a methyl ester instead of an ethyl ester.

    Ethyl 2-cyano-3-methoxybutanoate: Similar but has a different carbon chain length.

Uniqueness

This compound is unique due to the combination of its functional groups, which provide distinct reactivity and versatility in chemical synthesis. The presence of both cyano and methoxy groups allows for a wide range of chemical transformations, making it a valuable intermediate in various applications.

Properties

CAS No.

183866-54-8

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 2-cyano-3-methoxy-2-methylpent-4-enoate

InChI

InChI=1S/C10H15NO3/c1-5-8(13-4)10(3,7-11)9(12)14-6-2/h5,8H,1,6H2,2-4H3

InChI Key

UPMRVBYEJJZFCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C#N)C(C=C)OC

Origin of Product

United States

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